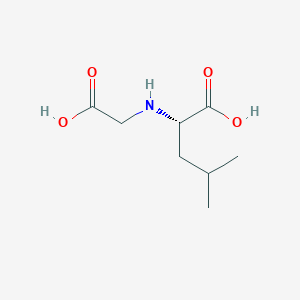

N-(Carboxymethyl)-L-leucine

Description

Structure

3D Structure

Properties

CAS No. |

77328-15-5 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(2S)-2-(carboxymethylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-5(2)3-6(8(12)13)9-4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 |

InChI Key |

GMJKDYXVGSEHNB-LURJTMIESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NCC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Carboxymethyl L Leucine and Its Analogs

Stereoselective Synthesis of N-Carboxyalkyl Amino Acids

The synthesis of N-carboxyalkyl amino acids with defined stereochemistry is a key challenge. Several strategies have been developed to control the stereochemical outcome of the reaction, ensuring the desired configuration at the newly formed stereocenter.

Reductive Amination Techniques for Carboxymethylation

Reductive amination is a widely used method for the formation of C-N bonds and can be applied to the synthesis of N-(Carboxymethyl)-L-leucine. wikipedia.org This process involves the reaction of an amino acid, such as L-leucine, with an α-keto acid, like glyoxylic acid, to form an intermediate imine, which is then reduced to the final N-carboxymethylated product. wikipedia.orggoogle.com The reaction is typically carried out in the presence of a reducing agent. wikipedia.org

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). annualreviews.org While effective, these reagents often lead to a non-stereospecific synthesis, yielding a mixture of diastereomers. annualreviews.org To achieve stereoselectivity, chiral catalysts or auxiliaries can be employed. Asymmetric reductive amination reactions have been developed to synthesize enantiopure chiral amines. wikipedia.org

The efficiency of reductive amination can be influenced by various factors, including the choice of solvent, temperature, and pH. The use of water-binding agents, such as molecular sieves, can also be beneficial by removing the water produced during imine formation. google.com

Reaction Pathways Involving Alpha-Halo Acids and Amino Groups

A well-established method for the synthesis of N-carboxyalkyl amino acids involves the reaction of an amino acid with an α-halo acid under alkaline conditions. annualreviews.orgwikipedia.org This reaction, often referred to as the Abderhalden-Haase procedure, allows for stereoselective synthesis by using resolved enantiomers of the α-halo acid. annualreviews.org For the synthesis of this compound, L-leucine would be reacted with an α-haloacetic acid, such as bromoacetic acid or chloroacetic acid. wikipedia.orgrug.nl

The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of the L-leucine attacks the carbon atom bearing the halogen, displacing the halide ion. wikipedia.org The use of alkaline conditions is crucial to deprotonate the amino group, increasing its nucleophilicity. annualreviews.org

A variation of this method involves the reaction of amino acid esters with halo acid esters, which can be advantageous for subsequent peptide synthesis. annualreviews.org The resulting diester products can be hydrolyzed to yield the free N-(carboxyalkyl)amino acid. annualreviews.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| L-arginine | α-(L)-bromopropionate | Alkaline | N2-(1-D-carboxyethyl)-L-arginine | annualreviews.org |

| Amino acid | α-halo acid | Alkaline | N-(carboxyalkyl)amino acid | annualreviews.org |

| Amino acid ester | Halo acid ester | - | Diester of N-(carboxyalkyl)amino acid | annualreviews.org |

Diastereoselective Approaches in this compound Synthesis

Achieving high diastereoselectivity is a primary goal in the synthesis of this compound, as the biological activity of the compound can be highly dependent on its stereochemistry. Diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities.

One approach to achieve diastereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical course of the reaction. After the desired stereocenter is created, the auxiliary is removed.

Another strategy involves the use of chiral catalysts, which can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. For instance, in reductive amination, a chiral catalyst can be used to control the stereochemistry of the reduction of the imine intermediate. wikipedia.org

Furthermore, excellent diastereoselectivity has been reported in the reaction of trifluoromethanesulfonates of enantiomerically pure lactates and other α-hydroxy esters with protected amino acid esters. annualreviews.org This method provides a powerful tool for the synthesis of optically pure N-carboxyalkyl amino acids.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Enzymes, as natural catalysts, offer high stereoselectivity and regioselectivity under mild reaction conditions. acs.org

In the context of this compound synthesis, enzymes can be employed for the key bond-forming steps. For example, a one-pot chemoenzymatic approach has been developed for the synthesis of aspergillomarasmine B and related compounds. This method combines an enzymatic conjugate addition with a chemical N-alkylation step. nih.gov

Another chemoenzymatic strategy involves the use of ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, which catalyzes a highly regio- and stereoselective carbon-nitrogen bond formation. rug.nl This enzyme has shown broad substrate promiscuity, accepting various amino acids for selective addition to fumarate. rug.nl A subsequent chemical N-alkylation step can then be performed in the same pot to generate a diverse range of aminocarboxylic acids. rug.nl

Leucine (B10760876) dehydrogenase from Bacillus sphaericus is another enzyme with potential applications. It catalyzes the reductive amination of α-ketoisocaproate, the keto analogue of leucine, to L-leucine. nih.gov While this specific enzyme produces L-leucine, the principle of using dehydrogenases for reductive amination is a viable strategy for producing N-carboxyalkyl amino acids. nih.gov

| Enzyme | Reaction Type | Substrates | Product | Reference |

| Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase | Conjugate addition | Amino acid, Fumaric acid | Aminocarboxylic acid | rug.nl |

| Leucine dehydrogenase | Reductive amination | α-ketoisocaproate, Ammonia, NADH | L-leucine, NAD+ | nih.gov |

Development of Novel Protecting Group Strategies for this compound Synthesis

Protecting groups are essential tools in organic synthesis, particularly in the synthesis of complex molecules like this compound, which contains multiple reactive functional groups (amino and carboxylic acid groups). organic-chemistry.org Protecting groups temporarily mask a functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.org

In the synthesis of this compound, both the amino group of the starting L-leucine and the carboxylic acid groups can be protected. The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. organic-chemistry.org An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting other parts of the molecule. organic-chemistry.org

Common protecting groups for amino groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.demdpi.com Carboxylic acids are often protected as esters, such as methyl or benzyl (B1604629) esters. mdpi.com

An orthogonal protecting group strategy is particularly useful when multiple functional groups of the same type are present. This strategy employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain protected. organic-chemistry.org For example, a Boc group can be removed under acidic conditions, while an Fmoc group is removed with a base. organic-chemistry.org

The development of new protecting groups and strategies is an active area of research, aiming to improve the efficiency and selectivity of peptide and amino acid derivative synthesis. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.

Key principles of green chemistry applicable to this synthesis include:

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents, or eliminating them altogether. Water is often an ideal solvent for biocatalytic reactions. acs.org

Catalysis: Using catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents. acs.orgfrontiersin.org Catalytic reactions are often more atom-economical and produce less waste. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

Biocatalysis and chemoenzymatic synthesis are inherently green approaches as they often utilize water as a solvent, proceed under mild conditions, and employ highly efficient and selective enzymes. acs.org For example, the enzymatic synthesis of N-succinyl-L-leucine has been demonstrated using protamex and pancreatin, showcasing a green approach to N-acylated amino acids. nih.gov

Reductive amination can also be performed under greener conditions. For instance, catalytic reductive amination using a palladium catalyst and triethylsilane has been shown to proceed efficiently in water within nanomicelles. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Sophisticated Analytical Techniques for Characterization and Quantification of N Carboxymethyl L Leucine

High-Resolution Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for isolating N-(Carboxymethyl)-L-leucine from complex samples prior to its detection and quantification. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as trace quantification or enantiomeric purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids and their derivatives like this compound are generally non-volatile, a crucial step of chemical derivatization is required to make them suitable for GC-MS analysis. mdpi.com This process converts the polar functional groups (carboxyl and amino groups) into less polar, more volatile derivatives.

A common derivatization strategy involves a two-step reaction. First, the carboxyl groups are esterified, for example, by using 2 M HCl in methanol (B129727) (CH3OH). mdpi.com This is followed by the acylation of the amino groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov The resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives are volatile and can be readily separated on a GC column and detected by a mass spectrometer. nih.gov

In a study analyzing AGEs in human urine, Nε-(carboxymethyl)-L-lysine, a structurally related compound, was successfully quantified using this derivatization approach. The Me-PFP derivative of Nε-(carboxymethyl)-L-lysine eluted at a retention time of 11.46 minutes under specific GC conditions. nih.gov The mass spectrometer, often operated in electron ionization (EI) or negative-ion chemical ionization (NICI) mode, provides characteristic mass spectra that allow for unambiguous identification and quantification. nih.govnih.gov For instance, the (d0Me)2-CMK-(PFP)2 derivative of Nε-(carboxymethyl)-L-lysine shows a prominent mass fragment at m/z 504. nih.gov The use of stable isotope-labeled internal standards, such as Nε-(1-carboxymethyl)-l-[2,4,4-2H3]-lysine (d3-CML), is essential for accurate quantification, compensating for variations during sample preparation and analysis. nih.govcaymanchem.com

| Parameter | Value/Condition | Reference |

| Derivatization Reagents | 2 M HCl/CH3OH, Pentafluoropropionic anhydride (PFPA) | mdpi.comnih.gov |

| GC Column | (Not specified) | |

| Carrier Gas | Helium (1.0 mL/min) | nih.gov |

| Oven Temperature Program | Held at 40°C for 0.5 min, ramped to 210°C at 15°C/min, then to 320°C at 35°C/min | nih.gov |

| Injector Temperature | 280°C | nih.gov |

| Ionization Mode | Negative-Ion Chemical Ionization (NICI) | nih.gov |

| MS Detection Mode | Selected-Ion Monitoring (SIM) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace quantification of this compound in complex biological samples. universiteitleiden.nl This technique offers high sensitivity and specificity, often without the need for derivatization, which simplifies sample preparation. lcms.cz

Reversed-phase chromatography is a commonly employed separation technique. nih.gov However, due to the high polarity of amino acids and their derivatives, retention on standard C18 columns can be challenging. lcms.cz To overcome this, ion-pairing agents like nonafluoropentanoic acid (NFPA) may be added to the mobile phase to enhance retention. nih.gov Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used, which is well-suited for the separation of polar compounds. nih.gov

For detection, electrospray ionization (ESI) is the most common ionization source, as it is a soft ionization technique that keeps the analyte molecule intact. nih.gov The mass spectrometer is typically a triple quadrupole or a high-resolution instrument like an Orbitrap. universiteitleiden.nlnih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides excellent specificity and significantly reduces background noise, enabling very low detection limits. nih.govlcms.cz For example, a method for quantifying Nε-(carboxymethyl)lysine (CML) in plasma using a high-resolution Orbitrap mass spectrometer achieved a lower limit of quantification (LLOQ) of 0.16 μM. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification by isotope dilution mass spectrometry (IDMS). nih.govnih.gov

| Parameter | Value/Condition | Reference |

| Chromatography Mode | Reversed-Phase Liquid Chromatography | nih.gov |

| Ion-Pairing Agent | 5 mM Nonafluoropentanoic acid (NFPA) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Mass Spectrometer | High-Resolution Accurate Mass Orbitrap or Triple Quadrupole | lcms.cznih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Parallel Reaction Monitoring | nih.govnih.gov |

| LLOQ (for CML) | 0.16 μM | nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is critical, as biological systems often exhibit high stereoselectivity. Chiral chromatography is the primary method for separating enantiomers (L- and D-forms). This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives.

Chiral ligand exchange chromatography (CLEC) is a powerful technique for resolving amino acid enantiomers. jocpr.com In this method, a chiral selector, often an amino acid derivative or a macrocyclic compound, forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to their separation on the chromatographic column. jocpr.com For example, Cu(II) complexes with L-proline have been used as chiral additives in the mobile phase for the enantioseparation of underivatized amino acids by micellar electrokinetic chromatography (MEKC), a technique related to HPLC. nih.gov

Another approach involves the use of chiral stationary phases where a chiral selector is immobilized on a solid support, such as silica (B1680970) gel. eijppr.com Cyclodextrins and their derivatives are widely used as CSPs due to their ability to form inclusion complexes with a variety of molecules. eijppr.com The separation is based on the differential interaction of the enantiomers with the chiral cavity of the cyclodextrin. While specific applications for this compound are not extensively detailed in the provided results, methods developed for similar amino acids, such as the resolution of DL-leucine, are directly applicable. mdpi.com The development of enantioselective stochastic sensors also presents a novel approach for the enantioanalysis of leucine (B10760876). mdpi.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and for the analysis of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons in the leucine side chain (isobutyl group), the α-proton, and the protons of the carboxymethyl group. The chemical shifts, signal multiplicities (splitting patterns), and integration values of these signals allow for the complete assignment of the proton skeleton. For instance, in a study using ¹⁹F NMR to identify amino acids, the chemical shift of a fluorine tag attached to leucine was uniquely identifiable at -59.22 ppm, demonstrating the sensitivity of NMR to the local chemical environment. nih.gov While this is ¹⁹F NMR, the principle of unique chemical shifts for different nuclei is fundamental to all NMR techniques.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. Each chemically non-equivalent carbon atom in this compound would produce a distinct signal, including the two carboxyl carbons, the α-carbon, and the carbons of the isobutyl and carboxymethyl groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, further confirming the structure.

| NMR Technique | Information Provided |

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. |

| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. |

| COSY | Correlation between coupled protons (¹H-¹H connectivity). |

| HSQC | Correlation between protons and their directly attached carbons (¹H-¹³C one-bond connectivity). |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both techniques are complementary and can be used to confirm the presence of key structural features in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected vibrational bands include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the carboxylic acid hydroxyl groups. researchgate.net

N-H stretch: A band in the region of 3000-3300 cm⁻¹, which may be superimposed on the O-H stretch.

C-H stretch: Bands in the region of 2800-3000 cm⁻¹ from the aliphatic C-H bonds in the isobutyl and carboxymethyl groups. researchgate.net

C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹ from the carbonyl groups of the two carboxylic acids. A band in the 1400-1600 cm⁻¹ region can also be associated with the carboxyl group. researchgate.net

N-H bend: A band around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of L-leucine has been studied extensively, and the findings can be extrapolated to its carboxymethyl derivative. arxiv.orgscielo.br The spectrum would be characterized by:

C-H stretching vibrations: In the 2800–3100 cm⁻¹ region. scielo.br

COO⁻ symmetric and asymmetric stretching: Bands indicating the presence of the carboxylate groups.

C-C and C-N stretching vibrations: Typically found in the 900–1100 cm⁻¹ spectral region. researchgate.net

Deformation modes: Various bending and rocking vibrations of the CH, CH₂, and CH₃ groups at lower wavenumbers. researchgate.net

Confocal Raman microscopy has also been used to quantify advanced glycation end products in biological tissues, suggesting its potential for in-situ analysis of this compound. nih.gov

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3200-3600 (broad) | Weak |

| C-H Stretch (Aliphatic) | 2800-3000 | 2800-3100 (strong) |

| C=O Stretch (Carboxylic Acid) | 1700-1750 (strong) | ~1700 |

| C-C & C-N Stretch | Fingerprint Region | 900-1100 |

Mass Spectrometry for Structural Confirmation and Isotope Dilution Quantification

Mass spectrometry (MS) stands as a cornerstone for the definitive analysis of this compound, providing unparalleled sensitivity and specificity for both structural elucidation and precise quantification. This technique is particularly powerful when coupled with chromatographic separation methods like liquid chromatography (LC), a combination frequently cited as a "gold standard" for the analysis of carboxymethylated amino acids. nih.govmdpi.com The use of stable isotope dilution mass spectrometry, in particular, allows for highly accurate quantification by correcting for matrix effects and variations in instrument response. nih.govmdpi.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) is the most common ionization source for the analysis of polar, non-volatile compounds like this compound from liquid solutions. nih.govresearchgate.net It is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. researchgate.netmdpi.com In practice, this compound is often separated from complex mixtures using liquid chromatography before being introduced into the mass spectrometer's ESI source. nih.govmdpi.com The analyte is dissolved in a suitable solvent system, often a mixture of water, acetonitrile, and a modifier like formic acid, which facilitates protonation. nih.govmdpi.com This approach has been extensively validated for the related compound Nε-(carboxymethyl)lysine (CML), demonstrating high sensitivity and reliability. nih.govmdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is well-suited for analyzing a wide range of molecules, including amino acids and their derivatives. researchgate.netmdpi.com In MALDI-MS, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. srce.hr A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as ions. mdpi.comsrce.hr While less commonly coupled with liquid chromatography for this specific type of analysis compared to ESI, MALDI is highly effective for rapid screening and can be used for imaging the spatial distribution of small molecules in tissue sections. researchgate.netmdpi.com Its ability to generate singly charged ions with minimal fragmentation is advantageous for clear molecular weight determination. researchgate.net

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Typical State of Sample | Solution (coupled with LC) | Solid (co-crystallized with matrix) |

| Ion Formation | Generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions from liquid phase | Generates primarily singly charged ions from a solid-state matrix |

| Common Application | Quantitative analysis, coupled with LC for separation of complex mixtures. mdpi.comnih.gov | High-throughput screening, analysis of pure samples, mass spectrometry imaging. mdpi.com |

| Fragmentation | Very soft; minimal fragmentation of the parent ion. researchgate.net | Generally soft, but some fragmentation can occur depending on laser energy. srce.hr |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous structural confirmation of this compound. nih.govmdpi.com This technique involves multiple stages of mass analysis. First, the precursor ion corresponding to the protonated molecule (for this compound, with a molecular formula of C₈H₁₆N₂O₄, the monoisotopic mass is 204.11 g/mol ) is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into characteristic product ions. srce.hrrsc.org These fragment ions are then analyzed in a second mass analyzer.

The resulting fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, the fragmentation is predictable. A common and abundant fragmentation pathway for amino acids is the neutral loss of the carboxyl group (as COOH) or the combined loss of water and carbon monoxide (H₂O + CO). biorxiv.orgresearchgate.net Specifically for leucine and its isomers, a characteristic product ion is observed at a mass-to-charge ratio (m/z) of 86, corresponding to the iminium ion formed after the loss of the carboxyl group. rsc.orgresearchgate.net Another key fragmentation would involve the cleavage of the bond between the nitrogen and the carboxymethyl group. Analysis of similar carboxymethylated compounds like CML shows a prominent product ion at m/z 130, representing the loss of the carboxymethylated lysine (B10760008) side chain. nih.gov For this compound, a characteristic fragment would be the loss of the carboxymethyl group (-CH₂COOH).

This fragmentation data is crucial for distinguishing this compound from isobaric compounds—molecules with the same nominal mass but different atomic arrangements. The specific transitions from the precursor ion to the product ions are monitored in techniques like Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. nih.govnih.gov

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Associated Neutral Loss | Reference/Rationale |

|---|---|---|---|

| 205.1 | 159.1 | HCOOH (Formic Acid) | Common loss from carboxyl groups. rsc.org |

| 205.1 | 130.1 | C₄H₉NO (Leucine iminium ion formation) | Analogous to fragmentation of CML. nih.gov |

| 205.1 | 86.1 | C₂H₃NO₂ + COOH (Loss of carboxymethylamino group) | Characteristic iminium ion of leucine. rsc.orgresearchgate.net |

| 205.1 | 58.1 | C₅H₁₁O₂N (Loss of leucine moiety) | Represents the carboxymethylamino fragment [CH₂NHCH₂COOH]⁺. |

Electrophoretic Methods for Purity and Identity Verification

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer a high-resolution separation technique for verifying the purity and identity of charged analytes like this compound. acs.org CE separates molecules based on their differential migration speeds in an electric field, which is dependent on their charge-to-size ratio. britannica.com This makes it highly effective for separating amino acids and their derivatives. nih.gov

For purity assessment, CE can effectively resolve this compound from potential starting materials, such as L-leucine, and other synthesis-related impurities. Since the introduction of the carboxymethyl group adds a negative charge (at neutral or basic pH) and increases the mass, the electrophoretic mobility of this compound will be distinctly different from that of L-leucine. britannica.com

Biological and Biochemical Research Investigations of N Carboxymethyl L Leucine

Exploration of N-(Carboxymethyl)-L-leucine as a Post-Translational Modification or Glycation Adduct

This compound (CML) is an advanced glycation end product (AGE) that has been a subject of interest in biochemical research. Unlike the more extensively studied Nε-(carboxymethyl)lysine, where the modification occurs on the side chain, in this compound the modification takes place on the alpha-amino group of the amino acid. This modification can occur post-translationally in proteins or on free amino acids.

The formation of this compound is primarily attributed to two interconnected chemical pathways: the Maillard reaction and oxidative processes.

Maillard Reaction: The Maillard reaction is a non-enzymatic reaction between the amino group of an amino acid, peptide, or protein and the carbonyl group of a reducing sugar. sandiego.edu The initial step involves the condensation of the amino group of L-leucine with a reducing sugar like glucose to form a Schiff base, which then rearranges to a more stable Amadori product. youtube.com In later stages of the Maillard reaction, the Amadori product undergoes a series of complex reactions including dehydration, fragmentation, and cyclization, leading to the formation of various compounds, including highly reactive dicarbonyls like glyoxal (B1671930) and methylglyoxal. sandiego.edu Glyoxal is a key precursor to CML. nih.gov The amino group of L-leucine can then react with glyoxal, ultimately leading to the formation of the this compound adduct. mdpi.com

Oxidative Processes: Oxidative stress significantly contributes to the formation of this compound. Reactive oxygen species can promote the auto-oxidation of sugars (glycoxidation) and the peroxidation of lipids, both of which are major sources of the precursor, glyoxal. mdpi.comnih.gov For instance, studies on food models have demonstrated a synergistic effect between lipid oxidation and the Maillard reaction on the formation of carboxymethylated adducts. nih.gov The presence of oxidizing lipids can accelerate the degradation of the initial Maillard reaction products and generate hydroxyl radicals, which can promote the conversion of intermediates to CML. researchgate.net The ingestion of L-leucine as an isolated nutrient has been shown to lead to faster and higher rates of oxidation compared to its ingestion within a whole-food matrix, which could influence the availability of precursors for glycation. nih.gov

This compound is one of several glycation adducts found in biological systems and food. A comparative analysis helps to understand its relative significance. The most studied adducts are Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).

Site of Modification: The primary difference lies in the site of the chemical modification. In this compound, the carboxymethyl group is attached to the N-alpha amino group, which is part of the peptide backbone in proteins. In contrast, CML and CEL are formed on the N-epsilon amino group of the lysine (B10760008) side chain. mdpi.comnih.gov The free amino group on the lysine side chain is often more susceptible to glycation than the N-terminal alpha-amino group in proteins.

Precursors: Both this compound and Nε-(carboxymethyl)lysine share glyoxal as a primary precursor. Nε-(carboxyethyl)lysine, on the other hand, is primarily formed from the reactive dicarbonyl methylglyoxal.

Reactivity: The lysine side chain is generally considered one of the most reactive sites for glycation in proteins. However, N-terminal amino acids, including leucine (B10760876), can also undergo significant modification. Research on the glycation of N-ε-carboxymethyllysine itself has shown that its secondary amino group can undergo a further glycation event, forming a new class of Amadori products, indicating the high reactivity of these structures. researchgate.net

| Feature | This compound | Nε-(carboxymethyl)lysine (CML) | Nε-(carboxyethyl)lysine (CEL) |

|---|---|---|---|

| Amino Acid | Leucine | Lysine | Lysine |

| Site of Modification | N-alpha amino group | N-epsilon amino group (side chain) | N-epsilon amino group (side chain) |

| Primary Precursor | Glyoxal | Glyoxal | Methylglyoxal |

| Significance | Product of Maillard reaction and oxidation | Major AGE, widely used as a biomarker for glycation and oxidative stress. nih.govnih.gov | Important AGE formed from methylglyoxal. nih.gov |

The identification of carboxymethylated amino acids has been performed in a variety of contexts, primarily focusing on Nε-(carboxymethyl)lysine as a representative AGE.

In Vitro Model Systems: The formation of carboxymethylated adducts has been extensively studied in chemical model systems that simulate food processing or physiological conditions. For example, heating casein (a milk protein) with different reducing sugars like glucose and xylose has been shown to generate CML, with the amount depending on temperature and sugar type. nih.gov Similarly, model systems containing lysine, glucose, and lipids have been used to demonstrate that lipid oxidation promotes CML formation. nih.govresearchgate.net These models provide the fundamental chemical basis for the expected formation of this compound under similar conditions, given the reactivity of its alpha-amino group.

Food Matrices: Carboxymethylated compounds are known to form during the processing and storage of foods. Studies have identified CML and CEL in processed meat products like Chinese-style sausages and braised chicken, with levels increasing over storage time and correlating with lipid oxidation markers. nih.gov They have also been quantified in processed antler velvet, a traditional medicinal material, with concentrations varying based on the processing method. nih.gov

In Vivo Non-Human Studies: While L-leucine itself has been studied in vivo for its effects on proteolysis and nitric oxide synthesis, the specific identification of this compound in non-human biological matrices is not as widely documented as that of Nε-(carboxymethyl)lysine. nih.govnih.gov However, Nε-(carboxymethyl)lysine has been identified as a major immunological epitope in proteins modified with AGEs, and its presence is well-established in animal models of diabetes and atherosclerosis. nih.govbohrium.com Given the shared formation pathways, it is highly probable that this compound is also present in these matrices.

Enzymatic Interactions and Modulatory Roles

The modification of L-leucine to this compound can significantly alter its biochemical properties, including its ability to interact with enzymes as either a substrate or an inhibitor.

The N-carboxymethyl group can mimic the structure of a carboxylate-containing dipeptide, making its derivatives potent inhibitors of certain peptidases.

Angiotensin-Converting Enzyme (ACE) Inhibition: A significant body of research has focused on synthesizing peptide derivatives containing N-carboxymethyl amino acids as inhibitors of Angiotensin-Converting Enzyme (ACE), a key zinc-containing metallopeptidase in the regulation of blood pressure. frontiersin.org Synthetic N-carboxymethyldipeptides have been developed and shown to be potent ACE inhibitors. nih.gov These compounds are designed to interact with the active site of ACE, which contains a zinc ion essential for catalysis. frontiersin.org The N-carboxymethyl group, along with other structural features, chelates the zinc ion, effectively blocking the enzyme's activity. nih.govfrontiersin.org For example, a series of novel ACE inhibitors incorporating a 1(S)-carboxy-ω-(4-piperidyl)alkyl group at the N-terminal of a dipeptide demonstrated high inhibitory potency. nih.gov

Other Metallopeptidases: Leucine aminopeptidases (LAPs) are metallopeptidases that cleave N-terminal residues, particularly leucine, from peptides and proteins. researchgate.net The N-terminal modification in this compound would likely prevent it from being a substrate for LAPs, as these enzymes typically require a free N-terminal amino group for recognition and catalysis. nih.gov Furthermore, chloromethyl ketone analogues of amino acids have been shown to inhibit LAPs, suggesting that modifications to the amino acid structure can lead to inhibitory activity. nih.gov While direct studies on this compound as a LAP inhibitor are limited, its structure suggests a potential for competitive inhibition by occupying the active site without undergoing cleavage.

The efficacy of enzyme inhibitors is quantified by their binding affinities and kinetic parameters, such as the half-maximal inhibitory concentration (IC50). Research into synthetic ACE inhibitors based on N-carboxymethyl dipeptide structures has provided such quantitative data.

For a series of N-carboxymethyldipeptides with an ω-(4-piperidyl)alkyl group, researchers determined their in vitro ACE inhibitory activity (IC50) using an enzyme preparation from rabbit lung. nih.gov The results demonstrated that these compounds possess potent inhibitory capabilities, in some cases exceeding that of established drugs like captopril (B1668294) and enalapril.

| Compound | Structure Description | IC50 (nM) |

|---|---|---|

| Compound 9b | 1-[N-[1(S)-Carboxy-6-(4-piperidyl)hexyl]-L-alanyl]-(2α,3aβ,7aβ)-octahydro-1H-indole-2-carboxylic acid | 0.38 |

| Compound 9c | 1-[N-[1(S)-Carboxy-4-(4-piperidyl)butyl]-L-alanyl]-(2α,3aβ,7aβ)-octahydro-1H-indole-2-carboxylic acid | 0.54 |

| Captopril | Reference Drug | 2.8 |

| Enalaprilat | Reference Drug | 1.1 |

Structure-Activity Relationship (SAR) Studies of Carboxymethyl Functionality in Enzyme Modulation

Direct structure-activity relationship (SAR) studies focusing specifically on the carboxymethyl functionality of this compound and its role in enzyme modulation are not extensively detailed in available research. However, the principles of SAR allow for well-founded inferences based on the significant structural alteration that the N-carboxymethyl group represents compared to the parent amino acid, L-leucine.

The introduction of a carboxymethyl group [-CH₂COOH] onto the primary amine of L-leucine fundamentally alters its physicochemical properties. This modification adds a second carboxylic acid moiety, introducing an additional negative charge at physiological pH, and increases the steric bulk around the nitrogen atom. These changes are critical in dictating the molecule's interaction with enzyme active sites.

For an enzyme that typically binds L-leucine, the N-carboxymethyl group could lead to several outcomes:

Reduced Affinity: The bulky and negatively charged group might sterically hinder the compound from fitting into a binding pocket designed for the smaller, positively charged α-amino group of L-leucine.

Altered Binding Mode: The compound may bind in a different orientation to accommodate the new functional group, potentially leading to non-productive binding or inhibition.

Novel Interactions: The additional carboxylate group could form new ionic bonds or hydrogen bonds with residues in the active site that are not engaged by L-leucine, potentially leading to tighter binding or inhibition.

While direct studies on this compound are limited, research on other N-substituted amino acids provides a useful parallel. For instance, studies on N-palmitoyl-L-leucine have shown that modifications to the N-terminus are critical for its activity as a splicing inhibitor, with the length of the acyl chain being a key determinant of its inhibitory function. researchgate.netnih.gov This highlights the sensitivity of biological systems to substitutions at the amino group. The carboxymethyl group, with its distinct electronic and steric properties, would be expected to have a similarly profound and specific impact on enzyme interactions.

| Compound | Key Functional Group at α-Nitrogen | Properties at Physiological pH | Hypothesized Interaction with L-Leucine Binding Sites |

|---|---|---|---|

| L-Leucine | Amino group (-NH₃⁺) | Positive charge, small size, hydrogen bond donor | Forms specific ionic and hydrogen bonds in active sites. |

| This compound | Carboxymethylamino group (-NH(CH₂COO⁻)) | Negative charge, increased steric bulk, hydrogen bond donor/acceptor | Potential for steric hindrance, loss of key ionic interactions, and formation of new, potentially inhibitory, ionic or hydrogen bonds. |

Potential Roles in Cellular Signaling Pathways

L-leucine is a well-established, potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. wikipedia.orgnih.gov Leucine's signaling role is mediated through its interaction with specific intracellular sensors, such as leucyl-tRNA synthetase (LRS) and the Sestrin family of proteins. wikipedia.org The activation of mTORC1 by leucine stimulates downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation. nih.govmdpi.com

By analogy to L-leucine, it is hypothesized that this compound's ability to modulate the mTORC1 pathway is entirely dependent on its recognition by these primary leucine sensors. The structural modification—the replacement of a proton on the α-amino group with a carboxymethyl group—is substantial and located at a critical position for molecular recognition.

The hypothesis can be broken down into two possibilities:

No Activation: The N-carboxymethyl group could cause significant steric clash or electrostatic repulsion with the binding sites of LRS or Sestrin2, preventing the necessary conformational changes for pathway activation. In this scenario, this compound would be inert as an mTORC1 signaling molecule.

Antagonistic Activity: It is conceivable that the molecule could bind to the leucine sensors without triggering the downstream activation sequence. If its binding affinity is sufficient, this compound could act as a competitive antagonist, blocking L-leucine from activating the mTORC1 pathway.

Given the high specificity of the leucine-sensing machinery, the most probable hypothesis is that the N-carboxymethyl modification would disrupt the precise molecular interactions required for activation, thereby diminishing or completely ablating the mTOR-stimulating activity characteristic of L-leucine.

| Component | Role in L-Leucine Signaling | Hypothesized Interaction with this compound |

|---|---|---|

| L-Leucine Sensors (e.g., Sestrin2, LRS) | Directly bind L-leucine to initiate the signaling cascade. wikipedia.org | Binding is likely impaired or prevented due to steric hindrance and altered electrostatics of the carboxymethyl group. |

| mTORC1 | Activated as a result of leucine binding to its sensors. nih.gov | Activation is unlikely if the initial sensing step is blocked. |

| S6K1 and 4E-BP1 | Phosphorylated and activated by mTORC1, leading to increased protein synthesis. mdpi.com | Remain in their inactive, unphosphorylated state. |

The impact of this compound on protein synthesis and degradation is directly linked to its ability to modulate the mTORC1 pathway. L-leucine is known to potently stimulate muscle protein synthesis. nih.govresearchgate.net This anabolic effect is primarily driven by its activation of mTORC1 signaling. frontiersin.org Conversely, high levels of leucine can also inhibit protein degradation, partly through the same signaling network. researchgate.net

Therefore, the influence of this compound on these mechanisms is contingent on the hypothesis outlined in the previous section. If this compound fails to activate mTORC1, it would not be expected to promote protein synthesis in the same manner as L-leucine. Lacking the ability to initiate the signaling cascade, it would not trigger the phosphorylation of S6K1 and 4E-BP1, the critical downstream events required to enhance the translational machinery.

Similarly, any potential role in inhibiting protein degradation would also be compromised. Without mTORC1 activation, the downstream signals that suppress catabolic processes like autophagy would not be generated. Consequently, this compound would likely have a neutral effect on both protein synthesis and degradation, behaving as an inert molecule in this specific signaling context. Any observed effects would have to arise from an entirely different, non-mTOR-related mechanism.

The cellular uptake of L-leucine is mediated by specific amino acid transport systems. A major pathway for its entry into cells is via the L-type Amino Acid Transporter (LAT) family, particularly LAT1, which functions as a sodium-independent exchanger. nih.govresearchgate.net Other systems, such as the sodium-dependent System B0, also contribute to leucine transport in tissues like the intestine. nih.gov These transporters recognize the specific stereochemistry and structure of large neutral amino acids like leucine.

The N-carboxymethyl modification significantly alters the chemical nature of the leucine molecule, changing it from a zwitterionic amino acid to a dicarboxylic acid derivative with a net negative charge at physiological pH. This structural and electronic change would almost certainly affect its recognition by and affinity for conventional leucine transporters.

It is highly probable that this compound is a poor substrate for LAT1 and other transporters that have evolved to bind neutral branched-chain amino acids. The additional negative charge and bulk at the α-amino position could prevent effective binding to the transporter's substrate recognition site.

Research on other N-modified amino acids supports this hypothesis. For example, N-acetyl-leucine is not transported by the typical leucine transporters but is instead recognized as a substrate for monocarboxylate transporters. youtube.com By analogy, this compound may be transported by different carrier systems altogether, such as those responsible for the uptake of dicarboxylates or other organic anions. Its cellular uptake would therefore be dictated by the expression and activity of these alternative transporters in a given cell type, leading to a completely different biodistribution and cellular availability profile compared to L-leucine.

| Compound | Primary Transport System(s) | Key Molecular Features for Recognition | Hypothesized Cellular Uptake of this compound |

|---|---|---|---|

| L-Leucine | LAT system (e.g., LAT1), System B0. nih.govnih.gov | α-amino group, α-carboxylate group, isobutyl side chain, neutral charge. | Likely poor substrate for L-leucine transporters. May be recognized by transporters for dicarboxylates or organic anions, resulting in significantly altered uptake kinetics and tissue distribution. |

| This compound | Unknown; hypothesized to be different from L-leucine. | Secondary amine, two carboxylate groups, isobutyl side chain, net negative charge. |

Metabolic Fate and Biotransformation Pathways

The catabolism of L-leucine is a well-defined metabolic pathway initiated primarily in skeletal muscle. nih.gov The first and rate-limiting step is a reversible transamination of the α-amino group to α-ketoisocaproate (KIC), catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.gov The subsequent step is the irreversible oxidative decarboxylation of KIC by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which commits the carbon skeleton to further breakdown into acetyl-CoA and acetoacetate. youtube.comresearchgate.net

The N-carboxymethyl modification on L-leucine fundamentally obstructs this initial catabolic step. The BCAT enzyme specifically recognizes the primary α-amino group of branched-chain amino acids as a substrate for the transfer of the amino group to α-ketoglutarate. The secondary amine present in this compound is not a substrate for BCAT. Therefore, the compound is expected to be highly resistant to the canonical leucine degradation pathway.

Without the initial transamination to its corresponding α-ketoacid, this compound cannot be processed by the BCKDH complex and subsequent enzymes in the pathway. This metabolic resistance suggests that if the compound enters systemic circulation, it would not be readily degraded for energy production like its parent amino acid.

Potential alternative biotransformation pathways are speculative. It is possible that the compound could be excreted unchanged. Alternatively, it could undergo metabolism by other, less specific enzyme systems in the liver, such as cytochrome P450 enzymes, although this is less common for highly polar molecules. Another possibility, drawn from studies on the advanced glycation end-product Nε-(Carboxymethyl)lysine (CML), is metabolism by the gut microbiota. acs.org If this compound is not fully absorbed and reaches the colon, intestinal bacteria may possess enzymes capable of cleaving the N-C bond or otherwise modifying the molecule. acs.org

| Enzyme | Action on L-Leucine | Hypothesized Specificity Towards this compound |

|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | Catalyzes the removal of the α-amino group to form α-ketoisocaproate. nih.gov | No activity expected. The secondary amine is not a substrate for this enzyme. |

| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Catalyzes the irreversible decarboxylation of α-ketoisocaproate. youtube.com | No activity expected, as its substrate is not formed from this compound. |

| Gut Microbiota Enzymes | Not a primary pathway for L-leucine. | A potential pathway for degradation if the compound reaches the colon, by analogy to CML metabolism. acs.org |

Detection of Metabolites in Biological Systems (in vitro and in vivo non-human models)

The detection and quantification of this compound (CML) and other related N-carboxymethyl-amino acids in biological matrices are crucial for understanding their formation, metabolism, and physiological roles. While much of the research has focused on Nε-(Carboxymethyl)-L-lysine due to its prevalence as an advanced glycation end product (AGE), the analytical methods developed are often applicable to a broader range of similar compounds, including this compound. nih.govresearchgate.net These methods typically require high sensitivity and specificity due to the complex nature of biological samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a robust and widely used technique for the determination of carboxymethylated amino acids. nih.govmdpi.com Specifically, ultra-high-performance liquid chromatography (UHPLC) combined with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages, including enhanced resolution, simple operation, and high sensitivity, often without the need for cumbersome pre-column derivatization steps that can introduce variability. nih.govresearchgate.net Isotope dilution mass spectrometry is another high-throughput method employed for accurate quantification. nih.gov

In in vitro studies, this compound has been investigated in various cell culture models. For instance, studies on macrophage cell lines like Raw264.7 have been used to explore the uptake of related compounds such as Nε-(Carboxymethyl)-L-lysine, which can inform potential mechanisms for this compound. nih.gov Furthermore, experiments involving the incubation of proteins like bovine serum albumin (BSA) with reducing sugars have demonstrated the formation of carboxymethylated amino acids, providing a model system for studying their generation under physiological conditions. researchgate.net

In vivo non-human models have also been instrumental. Studies in mice have utilized techniques to label and trace newly synthesized proteins, which could be adapted to track the formation and turnover of proteins modified by this compound. researchgate.net Research on tissue samples from various animal models allows for the investigation of the accumulation of these compounds in different organs and their association with pathological conditions. mdpi.com For example, analysis of antler velvet from deer has been used to quantify Nε-(Carboxymethyl)-L-lysine, showcasing methods applicable to complex tissue matrices. nih.gov

The table below summarizes the key aspects of detecting these metabolites in non-human biological systems.

| Aspect | Details | Significance |

| Analytical Techniques | HPLC, UPLC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), Isotope Dilution Mass Spectrometry. nih.govresearchgate.netmdpi.comnih.gov | Provides high sensitivity, specificity, and reproducibility for accurate quantification in complex biological samples. nih.govresearchgate.net |

| In Vitro Models | Macrophage cell lines (e.g., Raw264.7), protein glycation models (e.g., BSA with glucose). nih.govresearchgate.net | Allows for controlled investigation of cellular uptake, signaling pathways, and formation mechanisms. |

| In Vivo Non-Human Models | Mice, rats, and other organisms. researchgate.net Analysis of various tissues like lung and antler velvet. nih.govmdpi.com | Enables the study of the distribution, accumulation, and physiological effects of the compound in a whole-organism context. |

| Sample Preparation | Typically involves acid hydrolysis of proteins to release the modified amino acids, followed by extraction and purification steps. | A critical step to ensure the removal of interfering substances and the accurate measurement of the target analyte. |

Hypothesized Roles in Interspecies Chemical Communication (by analogy to N-(Carboxymethyl)-L-alanine)

While direct research on the role of this compound in interspecies chemical communication is limited, hypotheses can be formulated by analogy to other small molecules and modified amino acids involved in such processes. Bacteria, for instance, utilize a variety of chemical signals, known as autoinducers, for quorum sensing, which allows them to coordinate behaviors as a community. nih.govnih.gov This communication is not always species-specific and can occur between different species, influencing processes like biofilm formation, virulence, and metabolic activity. nih.govresearchgate.net

The analogy to N-(Carboxymethyl)-L-alanine suggests that this compound could function as a signaling molecule in microbial communities. The structure of N-carboxymethyl-amino acids, with their secondary amine and carboxyl groups, provides specific chemical features that could be recognized by cellular receptors. In a mixed-species environment, the release of such compounds by one organism could potentially be detected by another, leading to a physiological response.

The proposed mechanism would involve the following steps:

Production and Release : One microbial species may produce and release this compound as a byproduct of its metabolism or as a specific signaling molecule.

Detection : Neighboring organisms of a different species could possess specific receptors or transport systems that recognize and bind to this compound. The specificity of this interaction would be key to its function as a signal.

Signal Transduction : Upon binding, a signaling cascade would be initiated within the receiving cell, leading to changes in gene expression and, consequently, alterations in its behavior or developmental state. nih.gov

Given that N-acyl homoserine lactones, another class of molecules with amino acid-derived components, are central to quorum sensing, it is plausible that N-carboxymethyl-amino acids could have analogous roles. nih.gov The specific nature of the leucine side chain in this compound would confer a unique chemical identity to the signal, potentially allowing for highly specific interspecies interactions. This specificity is crucial in complex microbial ecosystems where numerous chemical cues are present. nih.gov Further research is needed to investigate the presence of this compound in microbial environments and to identify potential receptors and the physiological responses it may trigger in different species.

Advanced Research Directions and Applications of N Carboxymethyl L Leucine and Its Derivatives

Design and Synthesis of Pharmacologically Active N-(Carboxymethyl)-L-leucine Analogs

The design and synthesis of analogs of this compound are pivotal for exploring their pharmacological potential. The structural simplicity of N-acyl amino acids, a class to which this compound belongs, allows for straightforward synthesis and modification. nih.gov Research into related compounds, such as N-palmitoyl-l-leucine, has demonstrated that modifying the core structure can yield compounds with specific biological activities, such as the inhibition of the spliceosome, a critical cellular machine involved in gene expression. nih.gov

The synthetic strategy often involves acylating the amino group of L-leucine. For instance, the synthesis of N-palmitoyl-d-leucine can be achieved by reacting d-leucine (B559557) with palmitoyl (B13399708) chloride in the presence of sodium bicarbonate. nih.gov This general approach can be adapted to create a diverse library of this compound analogs by varying the acyl chain or other substituents.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these analogs. For N-palmitoyl-l-leucine, it was found that the length of the acyl chain was the most critical feature for its inhibitory activity on in vitro splicing. nih.gov This highlights that systematic modifications to the side chains of this compound could lead to the discovery of potent and selective pharmacological agents. Other synthetic approaches for producing L-leucine derivatives, such as those involving reductive amination of α-keto acids, further expand the toolkit for creating novel analogs. researchgate.net The synthesis of selectively labeled L-leucine has also been achieved through methods creating stereogenic centers with high control, a technique valuable for metabolic and mechanistic studies of its derivatives. rsc.org

Table 1: Structure-Activity Relationship (SAR) Insights from N-palmitoyl-l-leucine Analogs This table is based on research on N-palmitoyl-l-leucine, a related N-acyl amino acid, and provides a model for potential SAR studies on this compound analogs.

| Structural Feature Modified | Observation | Implication for this compound Analog Design | Reference |

|---|---|---|---|

| Acyl Chain Length | The most significant determinant of in vitro splicing inhibition activity. | Altering the length and composition of the carboxymethyl moiety could significantly impact biological activity. | nih.gov |

| Amino Acid Head Group | Alterations to the amino acid component affected activity. | Substituting L-leucine with other amino acids could modulate potency and selectivity. | nih.gov |

| Stereochemistry | The absolute configuration of the amino acid was a key factor. | The stereochemistry at the alpha-carbon of the leucine (B10760876) backbone is likely critical for target binding and should be maintained or systematically varied. | nih.gov |

Functionalization and Conjugation Strategies for Material Science and Bio-sensing Applications

The chemical structure of this compound, featuring both a secondary amine and two carboxylic acid groups, provides reactive sites for functionalization and conjugation. These properties are highly valuable for applications in material science and bio-sensing. The carboxyl and amino groups can be readily modified using established bioconjugation chemistries to attach the molecule to surfaces, polymers, or nanoparticles.

For material science applications, this compound derivatives could be incorporated into polymers to create functional materials. Peptide dendrimers, for example, can have their terminal groups modified with amino acids to alter their properties for applications like drug delivery. mdpi.com Similarly, conjugating this compound to a material's surface could modify its hydrophobicity, biocompatibility, or specific binding characteristics.

In the realm of bio-sensing, this compound can be immobilized on a sensor chip to detect specific binding partners. The principle relies on the specific interaction between the immobilized molecule and a target analyte in a sample, which generates a measurable signal. The dual carboxylic acid moieties offer versatile attachment points, allowing for controlled orientation on a sensor surface, which can be critical for ensuring the binding site remains accessible.

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools for understanding the behavior of molecules like this compound at an atomic level. These studies can predict biological interactions and analyze molecular motion, guiding experimental research.

Molecular docking and other in silico methods can predict how this compound and its analogs might bind to biological targets such as enzymes or receptors. While specific studies on this compound are not widely available, computational studies on L-leucine and its complexes provide a framework. For example, density functional theory (DFT) calculations have been used to confirm the geometry of metal complexes involving leucine, where the amino acid coordinates with metal ions through its carboxylate and amino groups. researchgate.net Such computational approaches can be used to screen virtual libraries of this compound analogs against protein targets to identify promising candidates for synthesis and biological testing. These models help rationalize experimental findings, as seen in studies that use computational modeling to explain the fragmentation patterns of leucine isomers in mass spectrometry. nih.govrsc.org

Conformational analysis explores the different three-dimensional shapes a molecule can adopt. For peptides containing leucine, molecular mechanics energy minimizations have been used to identify stable conformations and hydrogen bonding patterns. rsc.org The flexibility of the isobutyl side chain of leucine allows it to adopt various conformations, which can be influenced by its local environment. yale.edu

Molecular dynamics (MD) simulations provide a deeper understanding by modeling the movement of atoms over time. MD simulations have been used to gain insight into the binding of L-leucine to its transporter protein, LeuT, revealing the dynamics of ion and substrate binding. nih.gov These simulations can elucidate how this compound and its derivatives behave in a biological environment, such as in aqueous solution or near a cell membrane, and how they interact with target proteins. mdpi.comnih.gov Such simulations are crucial for developing parameters for unnatural amino acids for use in more complex protein models. byu.edu

Table 2: Computational Approaches for Studying Leucine and Its Derivatives

| Computational Method | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Determining the optimized geometry of metal-leucine complexes. | Confirmed square planar or distorted tetrahedral structures for various metal complexes of leucine. | researchgate.net |

| Molecular Dynamics (MD) | Simulating the binding of leucine to the LeuT transporter. | Provided insights into Na+ and substrate transport mechanisms and the role of specific amino acid residues. | nih.gov |

| Molecular Mechanics | Performing conformational analysis of leucine-containing tetrapeptides. | Verified the existence of specific hydrogen bond patterns and stable conformer families. | rsc.org |

| Hard-Sphere Langevin Dynamics | Analyzing equilibrium transitions between side-chain conformations of leucine. | Identified the most probable side-chain dihedral angle combinations and the bond angle changes that enable transitions. | yale.edu |

Exploration of this compound in Biomarker Development and Diagnostics Research (excluding clinical human trial data)

The search for reliable biomarkers is a critical area of medical research. While L-leucine itself has been investigated as a potential biomarker for conditions like sarcopenia researchgate.net and is linked to the regulation of metabolism vumc.org, the potential of its derivatives is also being explored. A structurally related compound, Nε-(carboxymethyl)lysine (CML), is a well-established biomarker of oxidative stress and advanced glycation end products (AGEs). springernature.comcaymanchem.com CML accumulates in tissues with age and at an accelerated rate in diabetes, making it a marker for general oxidative stress. springernature.com

Given the structural similarity, this compound could potentially serve as a biomarker for similar or related pathological processes. It may be formed through non-enzymatic reactions involving oxidative stress, and its levels could reflect metabolic disturbances. Research in this area would involve developing sensitive analytical methods, such as mass spectrometry, to detect and quantify this compound in biological samples (e.g., blood, urine, or tissue). The presence and concentration of this compound could then be correlated with specific disease states or metabolic conditions in preclinical research models. For instance, increased levels of CML in diabetic patients have been linked to the development of microvascular complications. nih.gov Similar correlative studies could be designed for this compound to establish its potential diagnostic or prognostic value.

Future Perspectives and Unexplored Biological Functions

The study of this compound is still in its early stages, leaving a vast landscape of unexplored biological functions and future research directions. Building on the pharmacological activity of related N-acyl amino acids, a key future perspective is the systematic design and screening of this compound analogs to discover novel therapeutics for a range of diseases. For example, the derivative N-acetyl-l-leucine has shown therapeutic potential in models of neurodegenerative diseases like Parkinson's disease. nih.gov

A significant future endeavor will be to validate this compound as a biomarker for specific diseases. This will require the development of robust detection methods and comprehensive studies in animal models to link its levels to pathological states, similar to the work done for CML. springernature.comnih.gov

Furthermore, the fundamental biological role of this compound is largely unknown. L-leucine is a key regulator of protein synthesis and metabolic signaling, notably through the mTOR pathway. wikipedia.orgnih.gov Future research could investigate whether this compound can modulate these pathways or if it is simply a metabolic byproduct. Its structural similarity to other biologically active carboxyalkyl amino acids, such as S-carboxymethyl-L-cysteine, suggests it may possess functions in cellular signaling or cytoprotection. nih.govmdpi.com Elucidating its metabolic fate—how it is synthesized and degraded in the body—will be crucial to understanding its physiological and pathological significance.

Q & A

Q. What are the established synthetic pathways for N-(Carboxymethyl)-L-leucine, and how can its purity be validated?

Methodological Answer: this compound is typically synthesized via the Maillard reaction, where L-leucine reacts with a carbonyl source (e.g., glyoxylic acid) under controlled pH and temperature. Key steps include:

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during carboxymethylation .

- Purification : Employ reverse-phase HPLC (≥95% purity threshold) or ion-exchange chromatography to isolate the product .

- Validation : Confirm purity via HPLC with UV detection (210–220 nm for peptide bonds) and quantify using the Folin-Ciocalteu assay for amino groups .

Q. What standard analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify carboxymethylation at the ε-amino group of leucine. Compare shifts to NIST reference data for similar compounds .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS to confirm molecular weight (e.g., calculated m/z for CHNO: 203.12) .

- FT-IR Spectroscopy : Identify carboxylate (1600–1550 cm) and amide (1650–1600 cm) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Methodological Answer:

- Replicate Experiments : Conduct stability studies in triplicate under controlled conditions (e.g., pH 2–10, 25–60°C) to assess degradation kinetics .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of observed discrepancies. Use Arrhenius plots to extrapolate shelf-life .

- Identify Degradants : LC-MS/MS to detect byproducts (e.g., decarboxylated derivatives) and refine degradation pathways .

Q. What experimental approaches are suitable for studying this compound's interactions with biological receptors (e.g., RAGE)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize RAGE on a sensor chip to measure binding affinity (K) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Molecular Dynamics (MD) Simulations : Model binding poses using software like GROMACS, validated by mutagenesis studies .

Q. How can computational modeling optimize the synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for intermediate steps (e.g., Schiff base formation during Maillard reaction) to identify rate-limiting steps .

- Retrosynthetic Analysis : Use tools like Synthia to propose alternative routes with higher atom economy .

- Machine Learning : Train models on reaction databases (e.g., Chemotion) to predict optimal solvents and catalysts .

Q. What advanced spectroscopic methods are critical for elucidating the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve 3D structure by co-crystallizing with heavy atoms (e.g., Hg) .

- Circular Dichroism (CD) : Compare spectra to L/D-leucine standards to confirm retention of chirality .

- Solid-State NMR : Analyze crystalline or amorphous forms to detect polymorphic variations .

Methodological Best Practices

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage in repositories like RADAR4Chem .

- Literature Review : Use systematic approaches (e.g., PRISMA guidelines) to evaluate primary sources and avoid confirmation bias .

- Error Reporting : Include confidence intervals for kinetic data and disclose instrumental detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.